

An In-depth Technical Guide to HO-PEG24-CH₂CH₂COOH

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Compound of Interest

Compound Name: HO-Peg24-CH₂CH₂cooh

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Introduction to HO-PEG24-CH₂CH₂COOH

HO-PEG24-CH₂CH₂COOH, also known as O-(2-Carboxyethyl)-O'-(2-hydroxyethyl)polyethylene glycol, is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: a hydroxyl (-OH) group and a propionic acid (-COOH) group.[1] This structure makes it an exceptionally versatile tool in bioconjugation, drug delivery, and materials science.[2][3]

The PEG component consists of 24 repeating ethylene oxide units, which imparts hydrophilicity, biocompatibility, and a flexible spacer arm to the molecule.[4] These properties are crucial for improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[5][6] Key benefits of utilizing PEG linkers like **HO-PEG24-CH₂CH₂COOH** include enhanced solubility of hydrophobic compounds, increased stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic sites.[4][5][7]

This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols associated with **HO-PEG24-CH₂CH₂COOH**.

Core Properties and Specifications

The precise, non-polydisperse nature of this molecule ensures batch-to-batch consistency and reproducibility in experimental applications.[2]

Property	Data	Reference(s)
Chemical Name	O-(2-Carboxyethyl)-O'-(2-hydroxyethyl)polyethylene glycol	[1]
Synonyms	Hydroxyl-PEG24-Propionic Acid	[1]
Molecular Formula	C ₅₁ H ₁₀₂ O ₂₇	[8]
Molecular Weight	1147.34 g/mol	[8][9]
PEG Chain Length (n)	24 ethylene glycol units	[8]
Appearance	White solid or viscous liquid	[1][8]
Purity	≥ 95%	[8]
Solubility	Soluble in water and most organic solvents (e.g., DMF, DMSO)	[1][10][11]
Storage Conditions	Store at -20°C, desiccated for long-term storage.	[7][8][12]

Applications in Research and Drug Development

The dual functionality of **HO-PEG24-CH₂CH₂COOH** allows for sequential or orthogonal conjugation strategies, making it a valuable component in the construction of complex biomolecular architectures.

- **Antibody-Drug Conjugates (ADCs):** The PEG linker can connect a cytotoxic payload to a monoclonal antibody.[13][14] The linker's length and hydrophilicity can help to improve the ADC's solubility, reduce aggregation, and optimize the drug-to-antibody ratio (DAR).[13][15] The propionic acid can be activated to react with amine groups on the antibody, while the hydroxyl group can be used for further modification or payload attachment.
- **PROTACs:** In Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as the central linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[9][14]
- **Small Molecule-Drug Conjugates (SMDCs):** Similar to ADCs, SMDCs use small molecule ligands for targeting. The PEG linker improves the pharmacokinetic properties of the conjugate, aiding in its delivery to tumor tissues.[16]
- **Surface Modification:** The linker can be used to functionalize surfaces like nanoparticles, quantum dots, or self-assembled monolayers.[12][17] The PEG chain forms a hydrophilic layer that reduces non-specific protein binding, while the terminal groups allow for the attachment of targeting ligands or other molecules.[1][17]
- **Hydrogel Formation:** The bifunctional nature of the molecule allows it to act as a cross-linker in the formation of biocompatible hydrogels for tissue engineering and controlled drug release applications.[18]

Experimental Protocols

The most common application of the propionic acid moiety is its conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This is typically achieved via carbodiimide chemistry.

Activation of the Carboxylic Acid using EDC/NHS Chemistry

This two-step protocol first activates the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a semi-stable, amine-reactive NHS ester.[7][12] This activated linker can then be reacted with an amine-containing molecule.

Materials:

- **HO-PEG24-CH2CH2COOH**
- EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. [\[7\]](#)[\[12\]](#)
- Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., PBS, HEPES, Borate).[\[12\]](#)[\[17\]](#)
- Amine-containing molecule (e.g., protein, peptide)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

Procedure:

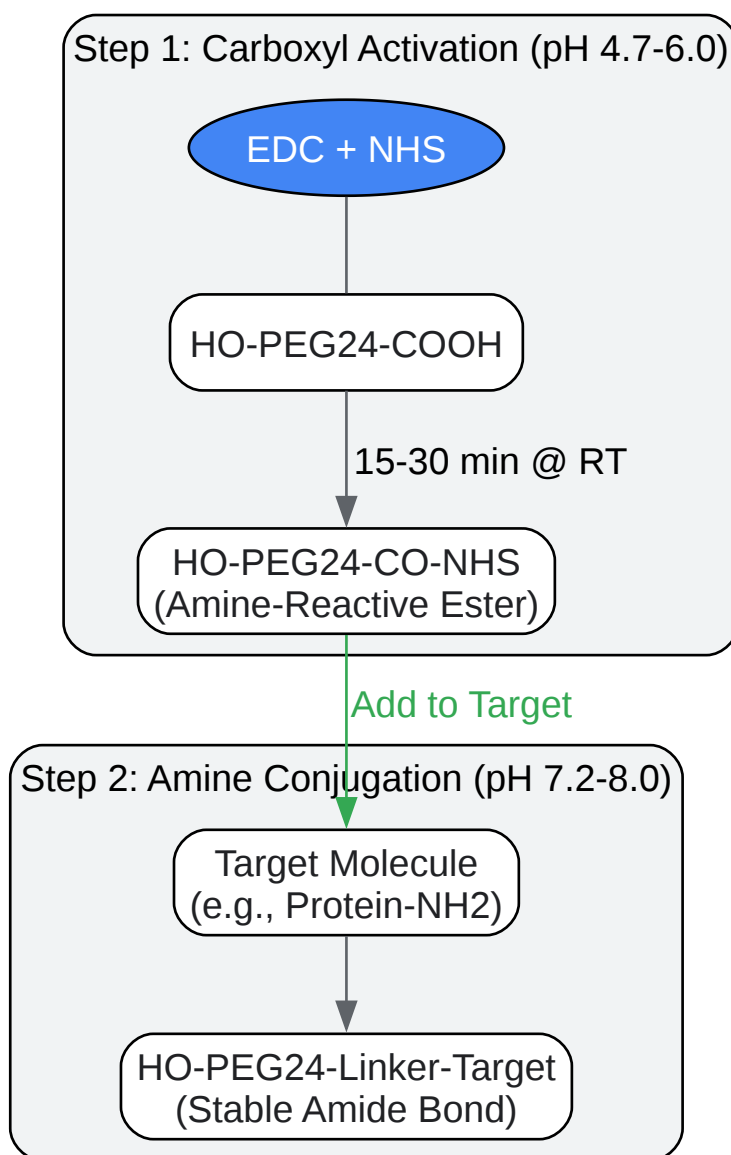
- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of the PEG linker, EDC, and NHS in an appropriate solvent (e.g., activation buffer for aqueous reactions, or anhydrous DMF/DMSO for organic phase reactions).[\[12\]](#)[\[17\]](#)
- Carboxyl Activation:
 - Dissolve **HO-PEG24-CH2CH2COOH** in Activation Buffer.
 - Add a 2-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.[\[12\]](#)
 - Incubate the reaction for 15-30 minutes at room temperature.[\[7\]](#)[\[12\]](#) The reaction is most efficient at pH 4.5-6.0.[\[17\]](#)
- Conjugation to Amines:
 - Immediately add the activated NHS-ester solution to the amine-containing molecule, which has been dissolved in a reaction buffer (pH 7.2-8.0).[\[12\]](#)[\[17\]](#) The reaction with primary amines is most efficient at this pH range.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine or Tris, to hydrolyze any unreacted NHS esters.[4]
- Purification: Remove excess reagents and byproducts from the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Visualized Workflows and Pathways

Diagram 1: EDC/NHS Activation and Amine Coupling Workflow

This diagram illustrates the general chemical workflow for activating the carboxylic acid end of the linker and its subsequent conjugation to a primary amine on a target molecule, such as a protein.



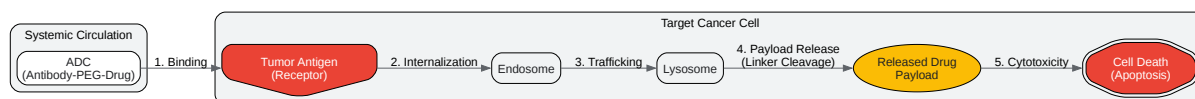
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Caption: Workflow for two-step EDC/NHS activation and subsequent amine conjugation.

Diagram 2: Role in Antibody-Drug Conjugate (ADC)

Action

This diagram shows the conceptual pathway of an ADC utilizing a PEG linker. The linker connects the antibody to the drug, which is then internalized by a target cancer cell, leading to payload release.



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Caption: Mechanism of action for an ADC utilizing a PEG linker for targeted drug delivery.

This document is intended for research use only. The experimental protocols provided are general guidelines and may require optimization for specific applications.

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